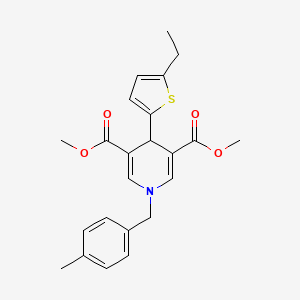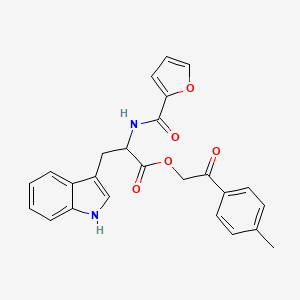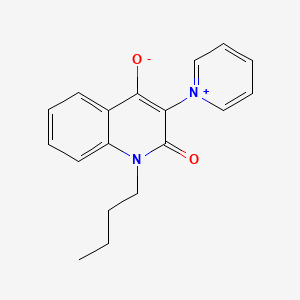
Dimethyl 4-(5-ethylthiophen-2-yl)-1-(4-methylbenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, ethyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of dihydropyridines are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, dihydropyridines typically act by modulating calcium channels, thereby affecting cellular calcium levels and influencing various physiological processes. The compound’s unique structure allows it to interact with specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3,5-DIMETHYL 4-(5-ETHYLTHIOPHEN-2-YL)-1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituent groups, which impart different chemical and biological properties.
Propiedades
Fórmula molecular |
C23H25NO4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
dimethyl 4-(5-ethylthiophen-2-yl)-1-[(4-methylphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-17-10-11-20(29-17)21-18(22(25)27-3)13-24(14-19(21)23(26)28-4)12-16-8-6-15(2)7-9-16/h6-11,13-14,21H,5,12H2,1-4H3 |
Clave InChI |
VRJYPOJOZBUFDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B11210223.png)
![Dimethyl 1-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210226.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11210228.png)

![2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline](/img/structure/B11210235.png)

![Ethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11210258.png)
![7-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210260.png)
![N-(2-Chloro-4-methylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11210264.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11210268.png)



![N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11210292.png)
